![molecular formula C20H19N5O B7688904 N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7688904.png)
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide, also known as MPI-0479605, is a small molecule inhibitor that has been developed to target the enzyme PAK1 (p21-activated kinase 1). PAK1 is a key regulator of cell growth, survival, and motility, and has been implicated in the development and progression of various types of cancer.
Mecanismo De Acción
Target of Action
Compounds of the 1h-pyrazolo[3,4-b]quinoline class have been shown to exhibit biological activity, suggesting they interact with specific cellular targets .
Mode of Action
It’s known that the structure of 1h-pyrazolo[3,4-b]quinolines can be modified with various substituents, which can greatly influence their physical, photophysical, and biological properties .
Biochemical Pathways
1h-pyrazolo[3,4-b]quinolines have been shown to have biological properties, suggesting they may interact with and influence certain biochemical pathways .
Result of Action
Compounds of the 1h-pyrazolo[3,4-b]quinoline class have been shown to exhibit biological activity, suggesting they have specific molecular and cellular effects .
Action Environment
It’s known that the properties of 1h-pyrazolo[3,4-b]quinolines can be greatly influenced by various substituents .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide has several advantages for use in lab experiments, including its high potency and selectivity for PAK1, as well as its ability to inhibit tumor growth and metastasis in preclinical models of cancer. However, there are also some limitations to its use, such as its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
In the future, it will be important to further investigate the potential clinical utility of N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide as a cancer therapy, both as a single agent and in combination with other treatments. Additionally, further optimization of the compound's pharmacokinetic properties will be necessary to improve its efficacy and reduce any potential toxicity. Finally, it will be important to identify biomarkers that can predict response to N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide, in order to better select patients who are most likely to benefit from treatment.
Métodos De Síntesis
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide was synthesized using a multi-step process that involved the coupling of two key intermediates, followed by a series of purification and isolation steps. The final product was obtained as a white solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent anti-tumor activity. In particular, it has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, lung, and pancreatic cancer cells. Additionally, N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide has been found to enhance the efficacy of chemotherapy and radiation therapy, suggesting that it may have clinical utility as a combination therapy.
Propiedades
IUPAC Name |
N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-3-10-25-19-16(12-15-5-4-13(2)11-17(15)22-19)18(24-25)23-20(26)14-6-8-21-9-7-14/h4-9,11-12H,3,10H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNZUVVULMZOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.